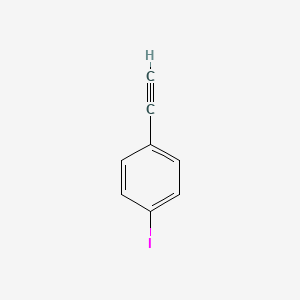

1-Ethynyl-4-iodobenzene

Description

BenchChem offers high-quality 1-Ethynyl-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXITKLGQBZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478894 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-99-4 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-4-iodobenzene CAS number

An In-Depth Technical Guide to 1-Ethynyl-4-iodobenzene (CAS No. 766-99-4): A Strategic Building Block for Advanced Chemical Synthesis

Introduction

1-Ethynyl-4-iodobenzene is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, featuring a terminal alkyne and an aryl iodide, offers two distinct and highly reactive sites for orthogonal chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The Chemical Abstracts Service (CAS) has assigned the number 766-99-4 to this compound, which serves as its unique identifier in chemical literature and databases.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of 1-Ethynyl-4-iodobenzene is paramount for its effective use and safe handling in a laboratory setting. This compound is typically a yellow liquid or solid with a molecular weight of approximately 228.03 g/mol .[1][2]

| Property | Value | Source(s) |

| CAS Number | 766-99-4 | [1][2] |

| Molecular Formula | C₈H₅I | [2] |

| Molecular Weight | 228.03 g/mol | [2] |

| Appearance | Yellow liquid or solid | [1] |

| Purity | Typically ≥95% - 98% | [2] |

| InChI Key | MYGXITKLGQBZBV-UHFFFAOYSA-N | [1] |

| SMILES | C#Cc1ccc(I)cc1 | [1][2] |

Safety and Handling

1-Ethynyl-4-iodobenzene is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Measures: Work should be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4]

-

Storage: The compound is light-sensitive and should be stored in a cool, dark, and dry place (recommended 2-8°C) in a tightly sealed container.[5]

Core Reactivity: The Power of Orthogonal Functionality

The synthetic utility of 1-Ethynyl-4-iodobenzene stems from the differential reactivity of its two functional groups: the terminal alkyne and the carbon-iodine bond. This allows for selective, stepwise reactions, making it a cornerstone reagent in complex molecule synthesis.

The C–I bond is the most reactive of the aryl halides (C–I > C–Br > C–Cl) in palladium-catalyzed cross-coupling reactions.[6] This high reactivity allows for coupling reactions to occur under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[6] The terminal alkyne provides a versatile handle for forming carbon-carbon bonds, most notably through Sonogashira coupling.[7][8]

Key Application: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for constructing aryl-alkynyl bonds.[6][7] 1-Ethynyl-4-iodobenzene is an ideal substrate for this transformation, serving as a linchpin to connect different molecular fragments.

Mechanism of Action: A Self-Validating Catalytic System

The reaction proceeds through two interconnected catalytic cycles. The causality is clear: the palladium cycle activates the aryl iodide, while the copper cycle generates the reactive copper(I) acetylide intermediate.

Caption: Sonogashira coupling catalytic cycle.

Field-Proven Experimental Protocol: Synthesis of a Diarylacetylene

This protocol describes a typical Sonogashira coupling using 1-Ethynyl-4-iodobenzene. The choice of a palladium tetrakis catalyst and copper(I) iodide is standard, while a mild base like triethylamine (NEt₃) also serves as the solvent.[9]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Ethynyl-4-iodobenzene (1.0 eq), the desired terminal alkyne partner (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed triethylamine (NEt₃) or a mixture of toluene and diisopropylethylamine (DIPEA).[9]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The rigid, linear scaffold provided by the aryl-alkynyl motif is highly desirable in medicinal chemistry for probing protein binding pockets.[10] 1-Ethynyl-4-iodobenzene serves as a versatile precursor for synthesizing bioactive molecules and complex pharmaceutical intermediates.[1][11]

-

Lead Optimization: The compound allows for the rapid generation of compound libraries. By keeping the 4-ethynylphenyl core constant, medicinal chemists can systematically vary the substituent introduced via Sonogashira coupling to explore structure-activity relationships (SAR).[12]

-

Case Study - BCR-ABL Inhibitors: In the development of treatments for chronic myeloid leukemia (CML), Sonogashira coupling is used to synthesize potent inhibitors of the BCR-ABL protein, including mutants resistant to existing therapies like imatinib.[13] For instance, 1-Ethynyl-4-iodobenzene can be coupled with a substituted 3-amino-1H-indazole to create the core of a potent pan-BCR-ABL inhibitor.[13]

Caption: Role of 1-Ethynyl-4-iodobenzene in a drug discovery pipeline.

Utility in Materials Science

Beyond pharmaceuticals, 1-Ethynyl-4-iodobenzene is a valuable monomer for the synthesis of advanced materials.[1][11]

-

Conjugated Polymers: The aryl-alkynyl linkage extends π-conjugation, a key property for organic electronic materials. Polymers incorporating this unit can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Functional Materials: Its rigid structure makes it suitable for creating porous organic frameworks (POFs) and other nanomaterials with tailored electronic and physical properties.[11]

Conclusion

1-Ethynyl-4-iodobenzene (CAS No. 766-99-4) is a powerful and versatile reagent whose value lies in the strategic placement of two reactive functional groups. Its predictable reactivity, particularly in Sonogashira cross-coupling reactions, provides chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug discovery, it offers an efficient route to novel therapeutics by enabling rapid lead generation and optimization. In materials science, it serves as a fundamental building block for next-generation functional organic materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.

References

-

Caming Pharmaceutical Limited. 1-Ethynyl-4-iodobenzene CAS 766-99-4. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Iodobenzene: Best Practices for Laboratories. [Link]

-

Watson International. 1-Ethynyl-4-iodobenzene CAS 766-99-4. [Link]

-

PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

ResearchGate. Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

YouTube. TEDxBoston - Dr Jay Bradner - Opensource Drug Discovery. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. [Link]

-

ACS Publications. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

Sources

- 1. watsonnoke.com [watsonnoke.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. watson-int.com [watson-int.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-Ethynyl-4-iodobenzene

Executive Summary

1-Ethynyl-4-iodobenzene (CAS 766-99-4), also known as 4-iodophenylacetylene, is a bifunctional aromatic building block critical to the synthesis of molecular wires, liquid crystals, and conjugated oligomers. Its structural utility stems from its orthogonal reactivity: the aryl iodide moiety (

Part 1: Physiochemical Profile

The physical constants below represent data for high-purity (>97%) crystalline material. Researchers should note that yellowing of the solid typically indicates photo-degradation or iodine liberation.

| Property | Value | Context/Notes |

| CAS Number | 766-99-4 | |

| Molecular Formula | ||

| Molecular Weight | 228.03 g/mol | |

| Appearance | Pale yellow to beige crystalline solid | Darkens upon light exposure. |

| Melting Point | 68 – 69 °C | Sharp transition indicates high purity [1]. |

| Boiling Point | ~221 °C (Predicted) | Sublimes under high vacuum. |

| Density | ~1.8 g/cm³ (Predicted) | High density due to heavy iodine atom. |

| Solubility | Soluble: | Use anhydrous solvents for coupling reactions. |

| pKa | ~25 (Terminal Alkyne) | Deprotonation requires strong bases (e.g., NaH, n-BuLi). |

Part 2: Spectral Characterization[1]

Accurate identification relies on distinguishing the terminal alkyne proton and the para-substituted aromatic system.

Nuclear Magnetic Resonance (NMR)

The

-

NMR (400 MHz,

-

7.60 – 7.65 ppm (d, 2H,

-

7.18 – 7.22 ppm (d, 2H,

-

3.10 – 3.20 ppm (s, 1H): Terminal acetylenic proton (

-

7.60 – 7.65 ppm (d, 2H,

Infrared Spectroscopy (IR)[1][2][3][4]

-

(Stretch): ~2100 – 2120 cm

-

(Stretch): ~3280 – 3300 cm

-

Fingerprint: Strong bands around 800-820 cm

characteristic of para-disubstituted benzene.

Part 3: Synthesis & Purification Protocol

While 1-ethynyl-4-iodobenzene is commercially available, in-house synthesis is often required to ensure fresh, iodide-free material for sensitive catalytic cycles. The most robust route involves a chemoselective Sonogashira coupling followed by deprotection.

Validated Synthetic Route

Reaction: 1,4-Diiodobenzene + Trimethylsilylacetylene (TMSA)

Step 1: Mono-Sonogashira Coupling

-

Reagents: 1,4-Diiodobenzene (1.0 equiv), TMSA (0.95 equiv - limiting reagent to prevent bis-coupling),

(2 mol%), CuI (1 mol%). -

Solvent: Anhydrous THF/Triethylamine (1:1).

-

Conditions: Stir at room temperature (25 °C) for 4-6 hours under Argon.

-

Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography (Hexanes) to isolate 1-iodo-4-(trimethylsilylethynyl)benzene .

Step 2: Desilylation

-

Reagents: Intermediate from Step 1,

(1.5 equiv). -

Solvent: Methanol/DCM (1:1).

-

Conditions: Stir at 20 °C for 1 hour. Monitor by TLC (disappearance of high

spot). -

Purification: Aqueous workup followed by recrystallization from Hexanes/Ethanol.

Synthesis Workflow Diagram

Caption: Step-wise synthesis targeting mono-substitution to avoid bis-alkynylation by-products.

Part 4: Reactivity & Applications

The molecule's value lies in its orthogonal reactivity . The iodine atom is reactive towards oxidative addition (

Key Reaction Pathways[1]

-

Sonogashira Polymerization: Used to create poly(p-phenylene ethynylene) (PPE) molecular wires.

-

Click Chemistry: The terminal alkyne reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.

-

Liquid Crystals: The rigid rod structure promotes nematic phase formation in mesogenic derivatives.

Orthogonal Reactivity Logic

Caption: Orthogonal reaction pathways allowing sequential functionalization of the I-terminus and the Alkyne-terminus.

Part 5: Handling & Stability

-

Storage: Store at 2–8 °C in the dark. The compound is light-sensitive; UV exposure causes iodine liberation (turning the solid brown) and potential polymerization of the alkyne.

-

Safety (GHS):

-

Stability: Stable under inert atmosphere (

/Argon). Avoid contact with strong oxidizing agents and copper salts unless in a controlled reaction (risk of acetylide detonation in dry state).

References

-

Sigma-Aldrich. 1-Ethynyl-4-iodobenzene Product Specification. Link

-

ChemicalBook. Benzene, 1-ethynyl-4-iodo- NMR Spectrum. Link

-

PubChem. 1-Ethynyl-4-iodobenzene Compound Summary. Link

-

BenchChem. 1-Ethynyl-4-nitrobenzene (Analogue) Spectral Data. Link

-

ResearchGate. Synthesis of Poly(p-phenyleneethynylene)s via Sonogashira. Link

Sources

1-Ethynyl-4-iodobenzene structure and formula

Bifunctional Scaffolds in Precision Synthesis

Executive Summary

1-Ethynyl-4-iodobenzene (CAS: 766-99-4) represents a critical class of bifunctional "molecular wires" used extensively in materials science, medicinal chemistry, and nanotechnology. Its structural uniqueness lies in its orthogonal reactivity : the aryl iodide moiety (

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of a rigid benzene core substituted at the para positions (1,4-substitution), ensuring linearity. This geometric rigidity is paramount for its application in molecular electronics (conductive bridges) and liquid crystal design.

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | 1-Ethynyl-4-iodobenzene |

| Common Name | p-Iodophenylacetylene |

| CAS Registry | 766-99-4 |

| Molecular Formula | |

| Molecular Weight | 228.03 g/mol |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 68–69 °C [1] |

| Boiling Point | ~221 °C (at 760 mmHg) |

| Solubility | Soluble in |

| Stability | Light sensitive (store in dark); Air stable (short term) |

Part 2: Synthesis & Purification Protocols[1]

Direct iodination of phenylacetylene often yields inseparable mixtures. The industry-standard protocol utilizes a protection-deprotection strategy starting from 1,4-diiodobenzene. This method prevents oligomerization and ensures regioselectivity.

Validated Synthesis Workflow

Reagents:

-

Substrate: 1,4-Diiodobenzene (1.0 equiv)

-

Reagent: Trimethylsilylacetylene (TMSA) (0.95 equiv - limiting reagent to prevent bis-coupling)

-

Catalyst:

(2 mol%) -

Co-catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

-

Deprotection:

in Methanol/DCM

Step-by-Step Protocol

-

Degassing (Critical): Sparge the THF/TEA solvent mixture with Argon for 20 minutes. Oxygen presence promotes homocoupling of the alkyne (Glaser coupling), forming diyne impurities.

-

Sonogashira Coupling:

-

Charge a flame-dried Schlenk flask with 1,4-diiodobenzene,

, and CuI under inert atmosphere. -

Add the degassed solvent mixture.

-

Add TMS-acetylene dropwise at room temperature.

-

Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexanes).[1]

-

Note: The mono-coupled product (1-iodo-4-(TMS-ethynyl)benzene) is the target.

-

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexanes) to isolate the TMS-protected intermediate.

-

Deprotection:

-

Dissolve the intermediate in

and MeOH (1:1). -

Add solid

(1.5 equiv) and stir for 30 minutes. -

Aqueous workup followed by recrystallization (Hexanes/Ethanol) yields pure 1-ethynyl-4-iodobenzene.

-

Synthesis Logic Diagram

Figure 1: Stepwise synthetic route preventing bis-substitution via statistical stoichiometry control.

Part 3: Mechanistic Utility & Reactivity

1-Ethynyl-4-iodobenzene is a "linchpin" molecule. Its utility stems from the ability to react the iodine end and the alkyne end sequentially under different conditions.

Orthogonal Reactivity Pathways

-

Site A (Iodine): Highly reactive toward Pd(0) oxidative addition. Used to attach the molecule to larger aromatic systems or surfaces.

-

Site B (Alkyne): Reactive toward Cu(I) azides (Click) or can serve as the nucleophile in a second Sonogashira coupling.

Experimental Insight: When performing a Sonogashira coupling on this molecule (using it as the aryl halide), the terminal alkyne must usually be protected (e.g., with TIPS) or the reaction must be carefully tuned to avoid self-polymerization. However, in "Click" chemistry, the iodine is inert, allowing for clean triazole formation.

Reactivity Flowchart

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Part 4: Handling, Stability & Safety

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (turning the solid purple/brown). Protocol: Wrap all storage vials in aluminum foil.

-

Thermal Stability: While the melting point is ~69°C, terminal acetylenes can be thermally unstable. Do not distill at high temperatures without vacuum; Kugelrohr distillation is preferred.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the alkyne.

References

-

Sigma-Aldrich.[2][3] Product Specification: 1-Ethynyl-4-iodobenzene (CAS 766-99-4).[4][5] Retrieved from

-

PubChem.[2][6] Compound Summary: 1-Ethynyl-4-iodobenzene.[4] National Library of Medicine. Retrieved from

-

Organic Syntheses. General Procedures for Sonogashira Coupling. Org. Synth. Coll. Vol. 10 , p.567. Retrieved from

-

ChemScene.[4] Safety Data Sheet & Properties: 1-Ethynyl-4-iodobenzene. Retrieved from

Sources

- 1. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

- 2. 1-エチニル-4-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 766-99-4|1-Ethynyl-4-iodobenzene|BLD Pharm [bldpharm.com]

- 6. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Strategic Utility of 1-Ethynyl-4-iodobenzene

Executive Summary

1-Ethynyl-4-iodobenzene (also known as 4-iodophenylacetylene) is a premier bifunctional building block in organic synthesis, materials science, and medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses an aryl iodide moiety (highly reactive in Palladium-catalyzed cross-couplings) and a terminal alkyne (reactive in "Click" chemistry, Sonogashira couplings, or Glaser polymerizations).

This guide moves beyond basic textbook definitions to provide a robust, field-tested protocol for its synthesis ("discovery" in the laboratory context) and validation. It addresses the common pitfall of statistical product distribution—avoiding the formation of 1,4-diethynylbenzene—and outlines the strategic utility of the molecule in molecular electronics and drug discovery.

Chemical Logic & Structural Significance

To understand the "discovery" of this molecule is to understand the challenge of desymmetrization .

The starting material, 1,4-diiodobenzene, is symmetric. Direct reaction with acetylene gas often leads to a statistical mixture of:

-

Unreacted starting material.

-

Target: 1-Ethynyl-4-iodobenzene (Mono-substituted).

-

Impurity: 1,4-Diethynylbenzene (Bis-substituted).

Separating these three is difficult due to similar polarities. Therefore, the "discovered" optimal route utilizes a protection-deprotection strategy using Trimethylsilylacetylene (TMSA). This introduces steric bulk that slows down the second addition, allowing for high-yield isolation of the mono-intermediate.

Reactivity Profile

-

Site A (Iodine): Susceptible to Oxidative Addition by Pd(0).

-

Site B (Alkyne): Susceptible to deprotonation (pKa ~25), π-coordination, or cycloaddition.

Synthetic Pathway: The Mono-Protection Route

The most robust method for generating 1-ethynyl-4-iodobenzene is a two-step sequence: a controlled Sonogashira coupling followed by desilylation.

Workflow Visualization

Figure 1: The controlled synthetic workflow preventing bis-alkynylation.

Detailed Experimental Protocol

Safety Warning: 1-Ethynyl-4-iodobenzene is a skin and eye irritant. Work in a fume hood. Acetylenes can be explosive; avoid metal spatulas with dry acetylides.

Step 1: Synthesis of 1-iodo-4-(trimethylsilylethynyl)benzene

Rationale: We use a slight excess of diiodobenzene relative to TMS-acetylene to statistically favor the mono-product.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagents:

-

1,4-Diiodobenzene (10.0 g, 30.3 mmol)

-

Pd(PPh₃)₂Cl₂ (425 mg, 0.6 mmol, 2 mol%)

-

CuI (115 mg, 0.6 mmol, 2 mol%)

-

Solvent: Dry THF (100 mL) and Triethylamine (30 mL).

-

-

Degassing (CRITICAL): Sparge the solvent mixture with Argon for 20 minutes. Failure to degas leads to oxidative homocoupling of the alkyne (Glaser coupling).

-

Addition: Add the diiodobenzene, Pd catalyst, and CuI under Argon flow.

-

Reaction: Dropwise add Trimethylsilylacetylene (TMSA) (2.97 g, 30.3 mmol) over 30 minutes. Stir at Room Temperature (RT) for 12 hours.

-

Note: Keeping TMSA limiting or equimolar prevents double addition.

-

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes). The first fraction is unreacted diiodobenzene (recoverable). The second fraction is the desired mono-TMS intermediate.

Step 2: Deprotection to 1-Ethynyl-4-iodobenzene

-

Dissolution: Dissolve the intermediate (from Step 1) in a mixture of MeOH (50 mL) and THF (50 mL).

-

Base Hydrolysis: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Reaction: Stir at RT for 2 hours. Monitor by TLC (The product is slightly more polar than the TMS-protected precursor).

-

Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Final Polish: Recrystallization from hexanes or sublimation yields pure white/off-white crystals.

Analytical Validation (Trustworthiness)

To ensure the identity and purity of the "discovered" compound, compare your data against these standard parameters.

| Parameter | Specification | Notes |

| Physical State | Solid (Crystals) | Often yellowish if impure; pure is white/off-white. |

| Melting Point | 80 – 82 °C | Sharp range indicates high purity. |

| ¹H NMR (CDCl₃) | δ 7.65 (d, J=8.5 Hz, 2H) | Aromatic protons adjacent to Iodine (deshielded). |

| δ 7.20 (d, J=8.5 Hz, 2H) | Aromatic protons adjacent to Alkyne. | |

| δ 3.15 (s, 1H) | The acetylenic proton (diagnostic singlet). | |

| ¹³C NMR | ~137.5, 133.0, 121.5, 94.5 | Distinct alkyne carbons and aromatic signals. |

| IR Spectroscopy | ~3280 cm⁻¹ (C≡C-H str) | Sharp, strong peak. |

| ~2100 cm⁻¹ (C≡C str) | Weak signal (characteristic of internal/terminal alkynes). |

Strategic Applications

Once synthesized, 1-Ethynyl-4-iodobenzene serves as a divergent node in chemical space.

Divergent Synthesis Pathway

Figure 2: Divergent reactivity profile allowing modular construction of complex materials.

Key Fields of Use

-

Medicinal Chemistry: Used as a rigid linker to extend pharmacophores into new binding pockets. The alkyne group allows for late-stage functionalization via "Click" chemistry (Huisgen cycloaddition) [1].

-

Materials Science: A critical precursor for oligo(phenylene ethynylene)s (molecular wires). The iodine atom allows the chain to be extended, while the alkyne acts as the conductive bridge [2].

-

Metal-Organic Frameworks (MOFs): Used to synthesize elongated linkers that increase the pore size of MOFs for gas storage applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69925, 1-Ethynyl-4-iodobenzene. Retrieved from [Link]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Ethynyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Ethynyl-4-iodobenzene in Modern Organic Synthesis

1-Ethynyl-4-iodobenzene is a bifunctional aromatic compound that has emerged as a critical building block in a multitude of applications, ranging from medicinal chemistry to materials science.[1] Its utility lies in the presence of two distinct and highly reactive functional groups: a terminal alkyne and an iodo group. The terminal alkyne allows for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the iodo group is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes 1-ethynyl-4-iodobenzene an ideal scaffold for the construction of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and conjugated materials for optoelectronic applications. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, enabling researchers to confirm its identity, assess its purity, and monitor its transformations in chemical reactions.

Synthesis of 1-Ethynyl-4-iodobenzene: A Practical Approach

The synthesis of 1-ethynyl-4-iodobenzene is most commonly achieved through a Sonogashira coupling reaction between a dihaloarene and a protected acetylene, followed by a deprotection step. A well-established and reliable method involves the coupling of 1,4-diiodobenzene with trimethylsilylacetylene (TMSA) followed by the removal of the trimethylsilyl (TMS) protecting group.

Experimental Protocol: A Two-Step Synthesis

Part 1: Sonogashira Coupling of 1,4-Diiodobenzene and Trimethylsilylacetylene

This step selectively introduces one ethynyl group onto the diiodobenzene core. The use of a TMS-protected alkyne is crucial to prevent the undesired homocoupling of the alkyne.

Materials:

-

1,4-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (2:1 v/v) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-iodophenylethynyl)trimethylsilane.

Part 2: Deprotection of (4-Iodophenylethynyl)trimethylsilane

The removal of the TMS group is typically achieved under mild basic conditions.

Materials:

-

(4-Iodophenylethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (4-iodophenylethynyl)trimethylsilane (1.0 eq) in methanol or THF.

-

Add potassium carbonate (2.0 eq) or a 1M solution of TBAF in THF (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield 1-ethynyl-4-iodobenzene as a solid, which can be further purified by recrystallization if necessary.

Spectroscopic Data and Interpretation

A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and characterization of 1-ethynyl-4-iodobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment | Solvent |

| 7.66 | d | 8.6 | 2H | Ar-H (ortho to I) | DMSO-d₆ |

| 7.20 | d | 8.5 | 2H | Ar-H (ortho to C≡CH) | DMSO-d₆ |

| 4.15 | s | - | 1H | ≡C-H | DMSO-d₆ |

Interpretation:

-

The aromatic region of the spectrum in DMSO-d₆ displays two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The downfield doublet at 7.66 ppm is assigned to the protons ortho to the iodine atom. The deshielding effect is due to the electron-withdrawing nature of iodine.

-

The upfield doublet at 7.20 ppm corresponds to the protons ortho to the ethynyl group.

-

The sharp singlet at 4.15 ppm is characteristic of the acetylenic proton. Its chemical shift can be sensitive to the solvent and concentration.

In CDCl₃, the chemical shifts are slightly different, but the overall pattern remains the same. The acetylenic proton typically appears around 3.0-3.5 ppm in CDCl₃.

Sources

Commercial Availability & Technical Guide: 1-Ethynyl-4-iodobenzene

[1][2]

Executive Summary

1-Ethynyl-4-iodobenzene (CAS: 766-99-4 ) is a critical bifunctional building block in organic synthesis, materials science, and medicinal chemistry.[1][2][3] Characterized by two distinct reactive handles—an electron-rich alkyne and an electron-poor aryl iodide—it serves as a "linchpin" molecule for constructing molecular wires, conjugated polymers, and complex pharmaceutical scaffolds.

Critical Note on Identity: There is a frequent database conflict regarding the CAS registry number.

Part 1: Chemical Profile & Specifications[3]

Physicochemical Properties

The commercial grade typically appears as a pale yellow to off-white solid. Liquid forms often indicate supercooling or the presence of solvent impurities.

| Property | Specification |

| Chemical Name | 1-Ethynyl-4-iodobenzene |

| Synonyms | 4-Iodophenylacetylene; p-Iodophenylacetylene |

| CAS Number | 766-99-4 |

| Molecular Formula | C₈H₅I |

| Molecular Weight | 228.03 g/mol |

| Melting Point | 68–69 °C (Solid) |

| Boiling Point | ~221 °C (at 760 mmHg) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water |

| Stability | Light sensitive (iodide); Heat sensitive (alkyne) |

Critical Quality Attributes (CQAs)

For cross-coupling applications (Sonogashira, Suzuki), the following impurity profile is critical:

-

Homocoupling Impurities: Traces of 1,4-bis(phenylethynyl)benzene derivatives (Glaser coupling byproducts).

-

Catalyst Residues: Palladium or Copper traces if synthesized via cross-coupling.

-

Phosphine Oxides: Residual Ph₃PO if synthesized via the Corey-Fuchs route.[6]

Part 2: Commercial Landscape Analysis

Supply Chain & Availability

1-Ethynyl-4-iodobenzene is classified as a Fine Chemical Building Block , available primarily from catalog suppliers rather than bulk commodity traders.

-

Availability Status: Generally In-Stock for gram-scale (1g – 25g).

-

Lead Time: 1–2 weeks for stock items; 4–6 weeks for bulk (>100g) custom synthesis.

-

Pricing Tier: High Value ($40 – $60 USD per gram).

Key Suppliers & Market Tiers

| Supplier Tier | Representative Companies | Typical Pack Size | Purity Grade | Notes |

| Tier 1 (Global Distributors) | Sigma-Aldrich, TCI, Alfa Aesar | 250mg, 1g, 5g | 97% | High reliability, comprehensive CoA. |

| Tier 2 (Specialty Synthesis) | ChemScene, Fluorochem, Combi-Blocks | 1g, 10g, 25g | 95-98% | Competitive pricing; often the source for Tier 1. |

| Tier 3 (Bulk/Custom) | Ambeed, Enamine, Watsonnoke | >100g | Custom | Requires lead time; best for scale-up. |

Part 3: Synthesis & Manufacturing Methodologies

Understanding the synthesis route is essential for troubleshooting downstream failures. Commercial batches are typically produced via one of two primary routes, each leaving a distinct impurity fingerprint.

Route A: Corey-Fuchs Reaction (High Fidelity)

This is the preferred route for high-purity commercial standards. It converts 4-iodobenzaldehyde to the alkyne via a dibromoalkene intermediate.

-

Mechanism: Aldehyde → (CBr₄/PPh₃) → 1,1-Dibromoalkene → (n-BuLi) → Alkyne.

-

Advantage: Avoids statistical mixtures; high regioselectivity.

-

Risk: Residual Triphenylphosphine oxide (Ph₃PO) is difficult to remove and can poison transition metal catalysts in subsequent steps.

Route B: Sonogashira Desilylation (Scale-Up)

Used for larger batches. 1,4-Diiodobenzene is coupled with Trimethylsilylacetylene (TMSA), followed by deprotection.

-

Mechanism: 1,4-Diiodobenzene + TMS-Acetylene → Mono-coupled product → Deprotection (K₂CO₃/MeOH).

-

Risk: Statistical mixture of mono- and bis-alkynylated products requires rigorous column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow between synthesis choice and quality control.

Caption: Decision matrix for synthesis routes highlighting specific impurity risks associated with commercial sourcing.

Part 4: Quality Control & Handling Protocols

Validation Protocol (Self-Validating)

To verify the identity and purity of a purchased batch, perform the following sequence:

-

Visual Inspection: Ensure the solid is pale yellow. Dark brown/black indicates iodine liberation or polymerization.

-

1H NMR Verification (CDCl₃):

-

Look for the acetylenic proton singlet (≡C-H) at ~3.1–3.2 ppm .

-

Look for the characteristic para-substituted aromatic doublets at ~7.2 ppm and ~7.6 ppm .

-

Validation Check: If the acetylenic proton is missing, the material may have polymerized or is the TMS-protected precursor.

-

-

Melting Point Check: A sharp melting point at 68–69°C confirms high purity. A broad range (<65°C) suggests solvent entrapment.

Storage & Stability

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

-

Thermal Stability: Store at 2–8°C . Room temperature storage is acceptable for short periods, but long-term exposure can induce slow polymerization of the terminal alkyne.

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidative homocoupling (Glaser coupling).

References

-

Sigma-Aldrich. 1-Ethynyl-4-iodobenzene Product Specification (CAS 766-99-4).[1]Link (Note: Verify CAS on landing page).

-

ChemScene. 1-Ethynyl-4-iodobenzene Commercial Data and Pricing.Link

-

Corey, E. J., & Fuchs, P. L. (1972).[7] A Synthetic Method for Formyl → Ethynyl Conversion.[7] Tetrahedron Letters, 13(36), 3769–3772. (Foundational synthesis method).[8]

-

Fluorochem. Safety Data Sheet: 1-Ethynyl-4-iodobenzene.[1][2][4]Link

-

National Institutes of Health (NIH) PubChem. Compound Summary: 1-Ethynyl-4-iodobenzene.[1][2][3][4][9][10]Link

Sources

- 1. caming.com [caming.com]

- 2. caming.com [caming.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1-ethynyl-4-iodo- suppliers & manufacturers in China [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

Technical Guide: Safety and Handling of 1-Ethynyl-4-iodobenzene

Executive Summary

1-Ethynyl-4-iodobenzene (CAS: 766-99-4), also known as 4-iodophenylacetylene, is a bifunctional building block critical in medicinal chemistry and materials science. It serves as a primary substrate in Sonogashira cross-coupling reactions to construct conjugated enyne systems found in pharmaceuticals (e.g., kinase inhibitors) and molecular wires.

While invaluable, this compound presents a unique convergence of hazards: it is a low-melting flammable solid (MP: ~27–28°C) with a flash point near room temperature (29°C). This physical state ambiguity—often existing as a slush or liquid in warm laboratories—combined with the explosive potential of terminal alkynes in the presence of heavy metals, demands a rigorous, self-validating handling protocol.

Physicochemical & Hazard Profile

The following data consolidates physical properties with their direct safety implications.

| Property | Value | Operational Implication |

| CAS Number | 766-99-4 | Unique identifier for inventory/SDS verification. |

| Physical State | Solid/Liquid (MP: 27–28°C) | Phase Risk: May melt during weighing. Handle as a flammable liquid to prevent spills.[1] |

| Flash Point | 29°C (84°F) | High Risk: Vapors can ignite at standard lab temperatures.[2] Static grounding is mandatory. |

| Boiling Point | ~55–56°C (at reduced pressure) | Volatility: Do not heat in open vessels. Significant vapor pressure at RT. |

| Stability | Light & Air Sensitive | Iodide bond is labile (photolytic cleavage); Alkyne proton is acidic ( |

| Reactivity | Terminal Alkyne | Forms explosive acetylides with Cu(I), Ag(I), and Hg(II). |

Hazard Identification (GHS)[3]

-

Critical Warning: Do not distill to dryness if copper residues are present.

Mechanism of Hazard: The "Copper Trap"

In drug development, this compound is almost exclusively used in Sonogashira couplings. The safety criticality lies in the catalytic cycle. The terminal alkyne reacts with Copper(I) salts (e.g., CuI) to form a Copper Acetylide intermediate.

While stable in solution under inert gas, dry copper acetylides are shock-sensitive explosives . If the reaction mixture dries out or if the workup is improper, these residues can detonate.

Figure 1: The Sonogashira Hazard Pathway. The red path indicates the risk of acetylide accumulation if the catalytic cycle is interrupted or exposed to air.

Operational Protocols

Storage & Stability[7]

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in air, forming bis-acetylenes which are potential energetic impurities.

-

Light: Amber vials are mandatory to prevent iodine liberation (indicated by purple/brown discoloration).

Safe Weighing & Transfer (The "Slush" Protocol)

Because the melting point (27°C) is near ambient temperature, the compound often exists as a semi-solid "slush." Standard spatula weighing is imprecise and risky (static generation).

Protocol:

-

Equilibrate: Remove the vial from the fridge and let it warm to RT inside a desiccator to prevent water condensation.

-

Liquefy: Gently warm the vial in a hand or water bath (30°C) until fully liquid.

-

Volumetric Transfer: Use a pre-warmed glass syringe or positive-displacement pipette to transfer the liquid.

-

Density: ~1.8 g/mL (Estimate based on iodinated aromatics; measure specific lot if critical).

-

-

Inerting: Immediately purge the headspace of the stock vial with Argon and seal with Parafilm.

Reaction Setup (Sonogashira Context)

Objective: Prevent oxygen ingress to stop Glaser coupling and copper acetylide accumulation.

-

Degassing: Solvents (THF, DMF, or Toluene) must be sparged with Argon for 30 minutes or freeze-pump-thaw cycled.

-

Order of Addition:

-

Add Aryl Halide, Catalyst (Pd), and Ligand first.

-

Add 1-Ethynyl-4-iodobenzene last (as a solution).

-

Add Base (e.g., Et3N) and CuI after thorough inerting.

-

-

Quenching: Upon completion, quench with saturated ammonium chloride (

) or EDTA solution. This step is vital: It chelates the Copper, breaking down any remaining acetylides before the organic layer is concentrated.

Emergency Response & Disposal

Spills

-

Small Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels (flammability risk).

-

Solid Spill: Do not sweep (static risk). Use a wet wipe or damp cloth to pick up, then dispose of the cloth as hazardous waste.

Exposure[6][7][8]

-

Skin: Wash immediately with soap and water.[2] Iodinated compounds can absorb through skin.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen.

Disposal (Critical)

-

Never dispose of reaction mixtures containing terminal alkynes and copper directly into general waste.

-

Quench First: Ensure the waste stream is treated with acid (dilute HCl) or chelators (EDTA) to destroy metal acetylides.

-

Stream: Segregate into Halogenated Organic Waste .

References

-

Fisher Scientific. (2021). Safety Data Sheet: 1-Ethynyl-4-fluorobenzene (Analogous Hazard Data). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethynyl-4-iodobenzene. Retrieved from

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Mechanistic grounding for Copper Acetylide risks).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70666, 1-Ethynyl-4-iodobenzene. Retrieved from

- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Reference for Glaser coupling instability).

Sources

Reactivity profile of 1-Ethynyl-4-iodobenzene

Technical Guide for High-Precision Synthesis

Executive Summary

1-Ethynyl-4-iodobenzene (CAS: 766-99-4) is a high-value bifunctional "Janus" scaffold in organic synthesis. Characterized by an electrophilic aryl iodide moiety and a nucleophilic terminal alkyne, it serves as a critical linchpin in the construction of molecular wires, conjugated polymers, and proteolysis-targeting chimeras (PROTACs).

This guide addresses the molecule's primary synthetic challenge: Chemo-selectivity. As an AB-type monomer, 1-Ethynyl-4-iodobenzene possesses an inherent propensity for self-polymerization under standard cross-coupling conditions. Successful utilization requires protocols that orthogonally activate the alkyne (via CuAAC "Click" chemistry) or the iodide (via controlled oxidative addition), preventing uncontrolled oligomerization.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification | Critical Note |

| CAS Number | 766-99-4 | |

| Formula | C₈H₅I | MW: 228.03 g/mol |

| Structure | I-Ph-C≡C-H | Para-substituted |

| Appearance | Yellow crystalline solid | Low MP facilitates melt polymerization |

| Melting Point | 68–69 °C | Sharp transition indicates high purity |

| Solubility | THF, DCM, Toluene | Insoluble in water; sparingly soluble in hexanes |

| Stability | Light & Air Sensitive | Store at 4°C in dark. Iodides degrade to I₂ (purple discoloration) upon UV exposure.[1] |

Reactivity Landscape: The Dual-Pathway Challenge

The synthetic utility of 1-Ethynyl-4-iodobenzene is defined by the competing reactivity of its two functional groups.

-

Site A (Aryl Iodide): A "soft" electrophile. The C–I bond is weak (~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species. It reacts faster than aryl bromides or chlorides.

-

Site B (Terminal Alkyne): A latent nucleophile (pKa ~25). In the presence of Cu(I) and a base, it forms a copper acetylide species capable of nucleophilic attack or oxidative homocoupling.

Reactivity Map

The following diagram illustrates the divergent pathways and the risk of "AB-System" polymerization.

Figure 1: Divergent reactivity pathways. Green indicates the orthogonal pathway (Click) where the iodide remains intact. Black indicates the risk of self-polymerization.

Mechanistic Deep Dive & Experimental Protocols

Protocol A: Orthogonal Functionalization via CuAAC (Click Chemistry)

Objective: React the alkyne moiety with an azide to form a triazole, while preserving the aryl iodide for subsequent cross-coupling. This is the preferred route for synthesizing bifunctional drug linkers.

The Challenge: Standard Cu(I) sources (like CuI) can catalyze the Glaser homocoupling of the alkyne if oxygen is present, leading to diyne impurities.[2]

Self-Validating Protocol:

-

Reagents:

-

Substrate: 1-Ethynyl-4-iodobenzene (1.0 equiv).

-

Partner: Benzyl azide (1.1 equiv).

-

Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%). Why? In situ generation of Cu(I) from Cu(II) prevents oxidation and suppresses Glaser coupling.

-

Solvent: t-BuOH/H₂O (1:1).

-

-

Procedure:

-

Dissolve substrate and azide in t-BuOH.

-

Add water, followed by CuSO₄ solution and Sodium Ascorbate solution.

-

Stir vigorously at RT for 4–12 hours.

-

-

Validation Endpoint (TLC/NMR):

-

Monitor: Disappearance of the alkyne proton singlet (~3.1 ppm in CDCl₃).

-

Verify: Appearance of the triazole proton singlet (~7.5–8.0 ppm).

-

Integrity Check: The aryl region must show the characteristic AA'BB' pattern of the para-substituted iodide, confirming the C–I bond is intact.

-

Protocol B: Controlled Sonogashira Coupling (Avoiding Polymerization)

Objective: Use 1-Ethynyl-4-iodobenzene as the Aryl Halide partner. Critical Constraint: Because the substrate contains an alkyne, it can act as its own partner. To couple it with another alkyne (R-C≡CH), you must suppress the substrate's alkyne reactivity.

Strategy: This reaction is generally not recommended unless the substrate's alkyne is protected (e.g., TMS-protected analog). However, if the unprotected scaffold must be used, the "Inverse Addition" technique is required.

Protocol:

-

Catalyst System: PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

-

Base/Solvent: Et₃N / THF (degassed).

-

Technique:

-

Place the partner alkyne (in excess, 1.5 equiv) and catalyst in the flask.

-

Add 1-Ethynyl-4-iodobenzene slowly (dropwise) over 1 hour.

-

Mechanism:[3][4][5][6] By keeping the concentration of the bifunctional iodide low, the Pd(0) species is statistically more likely to undergo oxidative addition with the iodide than the alkyne is to enter the copper cycle for homocoupling.

-

Safety & Stability: The Hidden Hazards

Copper Acetylide Formation

When handling 1-Ethynyl-4-iodobenzene with copper catalysts (CuI, CuCl), the intermediate copper acetylide (Ar-C≡C-Cu) forms.

-

Hazard: Dry copper acetylides are shock-sensitive explosives.

-

Mitigation: Never allow the reaction mixture to dry out completely containing copper residues. Quench with aqueous NH₄Cl or EDTA to sequester copper before workup.

Light Sensitivity (Deiodination)

Aryl iodides possess a weak C–I bond that can undergo homolytic cleavage under UV light.

-

Observation: Samples turning pink/purple indicate iodine (I₂) liberation.

-

Impact: Free iodine is a radical scavenger and will poison Pd catalysts, stalling cross-coupling reactions.

-

Corrective Action: Wash impure samples with aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce I₂ back to iodide before use.

Applications in Drug Discovery & Materials[8][10][11]

Molecular Wires & Electronics

The 1-Ethynyl-4-iodobenzene scaffold is the fundamental unit of Poly(phenylene ethynylene)s (PPEs) . These conjugated polymers act as molecular wires.

-

Synthesis Logic: The AB-monomer nature is exploited here. Under optimized conditions, the molecule is induced to self-polymerize, creating rigid, conductive rods used in OLEDs and sensors.

PROTAC Linkers

In medicinal chemistry, this scaffold provides a rigid, linear spacer.

-

Workflow:

-

Click: Attach the E3 ligase ligand via the alkyne.

-

Coupling: Attach the target protein ligand via the aryl iodide (Sonogashira or Suzuki).

-

Result: A defined-length, rigid PROTAC that improves cell permeability compared to flexible PEG linkers.

-

References

-

Sonogashira Coupling Mechanism & C

- Click Chemistry (CuAAC) Protocols Source: Sigma-Aldrich / Merck Technical Bulletins. "Click Chemistry: Reagents and Protocols."

-

Glaser Coupling Side Reactions

- Source: PubChem Compound Summary for 1-Ethynyl-4-iodobenzene.

-

URL:[Link]

-

Synthesis of PPEs (Poly(phenylene ethynylene))

Sources

- 1. watsonnoke.com [watsonnoke.com]

- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Glaser coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Architect’s Guide to Palladium Catalysis: From Mechanistic First Principles to High-Fidelity Synthesis

Topic: Basic Principles of Palladium-Catalyzed Cross-Coupling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the formation of C–C and C–Heteroatom bonds is the rate-determining step in structure-activity relationship (SAR) exploration. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are ubiquitous, their failure rates in complex heterocycles remain high due to a reliance on "standard conditions" rather than mechanistic understanding.

This guide moves beyond recipe-following. It deconstructs the catalytic cycle into controllable variables—ligand sterics, pre-catalyst activation, and transmetallation thermodynamics—empowering you to design self-validating protocols that work on the first attempt.

Part 1: The Mechanistic Core

The efficacy of any Pd-catalyzed reaction relies on the successful execution of three distinct phases. Understanding the electron count and coordination number at each stage is critical for troubleshooting.

The Canonical Catalytic Cycle

The active species is almost invariably a mono-ligated, 12-electron or 14-electron Pd(0) complex.

-

Oxidative Addition (OA): The rate-limiting step for aryl chlorides. The electron-rich Pd(0) inserts into the C–X bond. Key Driver: Electron-rich ligands (donating electron density to Pd) accelerate this step.[1]

-

Transmetallation (TM): The ligand exchange between Pd(II) and the nucleophile (B, Sn, Zn, etc.). Key Driver: Base modulation and counter-cation effects.

-

Reductive Elimination (RE): Formation of the product bond and regeneration of Pd(0).[2][3] Key Driver: Steric bulk on the ligand "squeezes" the two organic fragments together.

Figure 1: The General Catalytic Cycle. Note that the active species is L-Pd(0), not the pre-catalyst.

Part 2: Ligand Architecture – The Steering Wheel

The ligand dictates the geometry and electronic state of the palladium. In drug development, Dialkylbiaryl Phosphines (Buchwald Ligands) are the gold standard because they decouple the two opposing requirements of the cycle:

-

Electron Richness: The dialkylphosphino group pushes electrons to Pd, accelerating Oxidative Addition.

-

Steric Bulk: The biaryl backbone provides bulk to accelerate Reductive Elimination.

Quantitative Ligand Parameters

Do not guess. Use parameters to select the right ligand.

| Ligand Class | Example | Key Parameter | Best For |

| Buchwald (Gen 1) | SPhos | High Electron Density | Suzuki coupling of aryl chlorides. |

| Buchwald (Gen 2) | XPhos | Extreme Steric Bulk | Sterically hindered substrates (ortho-substitution). |

| Buchwald (Gen 3) | BrettPhos | Optimized Monoligation | C–N coupling (Amination) with primary amines. |

| Bidentate | dppf | Large Bite Angle | Preventing |

| NHC | PEPPSI-IPr | Strong | Difficult oxidative additions; high thermal stability. |

Part 3: The Pre-catalyst Revolution

Stop using

-

: Unstable to air; often contaminated with

- : The "dba" ligand acts as a sponge, inhibiting the active site.

The Solution: Palladacycle Pre-catalysts (G3/G4) These are air-stable Pd(II) species that rapidly generate the active mono-ligated L-Pd(0) species upon exposure to base in the reaction mixture.

Mechanism of Activation:

-

Base deprotonates the amine on the backbone.

-

Rapid reductive elimination releases the indole/carbazole byproduct.

-

Active L-Pd(0) is generated in situ with 100% efficiency.

Figure 2: Activation pathway of Buchwald G3/G4 precatalysts. This ensures a defined L:Pd ratio of 1:1.

Part 4: Critical Reaction Classes in Pharma

Suzuki-Miyaura Coupling

The Challenge: Activation of the Boron species.

The Fix: Boronic acids are not nucleophilic enough to transmetallate. They must be converted to trihydroxyboronates (

-

Base Selection: Use weak bases (

, -

Water is Essential: Trace water is required for the solubility of the inorganic base and formation of the boronate species.

Buchwald-Hartwig Amination

The Challenge:

-

Ligand: Use BrettPhos or RuPhos . These are designed to prevent the amine from binding too tightly (poisoning) and to favor C–N bond formation over

-hydride elimination (which leads to reduction of the aryl halide). -

Base: Strong bases like

or

Part 5: Experimental Protocol (High-Fidelity)

Objective: Cross-coupling of a generic Aryl Chloride with a Boronic Acid (Suzuki).

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

-

Base:

(0.5 M in water, 2.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Weigh the Aryl Chloride, Boronic Acid, and XPhos Pd G4 precatalyst into the vial.

-

Note: If the aryl chloride is a liquid, add it after the solvent.

-

-

Degassing (Crucial): Cap the vial. Evacuate and backfill with inert gas (Ar/

) three times.-

Why?

oxidizes the phosphine ligand to phosphine oxide, killing the catalyst.

-

-

Solvent/Base Addition: Syringe in the degassed solvent and the aqueous base solution under a positive pressure of inert gas.

-

Reaction: Stir vigorously at 40–60°C.

-

Visual Check: The solution should turn from yellow/orange to black/brown over time. Immediate precipitation of "Pd Black" (shiny mirrors) suggests catalyst decomposition (ligand dissociation).

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Part 6: Troubleshooting & Optimization Logic

When a reaction fails, do not just "add more catalyst." Analyze the failure mode.

| Observation | Diagnosis | Solution |

| No Conversion | Catalyst never activated or Oxidative Addition failed. | Switch to a more electron-rich ligand (e.g., from |

| Starting Material Remaining + Dehalogenation (Ar-H) | Use a bulkier ligand (e.g., BrettPhos ) to accelerate Reductive Elimination over | |

| Homocoupling (Ar-Ar) | Oxygen leak or transmetallation issues.[1] | Degas solvents more thoroughly. Lower the amount of Boronic acid. |

| Pd Black Precipitate | Ligand falling off Pd ("Catalyst Death"). | The reaction is too hot or the ligand is too weak. Lower Temp or switch to G3/G4 precatalysts which are more stable. |

Optimization Decision Tree

Figure 3: Logic flow for troubleshooting reaction failures based on crude LCMS data.

References

-

Nobel Lecture: Suzuki, A. (2010). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. NobelPrize.org. Link

-

Mechanism of Suzuki Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of Organic Chemistry. Link

-

Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

Troubleshooting Guide: BenchChem. (2025).[4] Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling Reactions. Link

Sources

Methodological & Application

1-Ethynyl-4-iodobenzene in pharmaceutical intermediate synthesis

Application Note: Orthogonal Functionalization of 1-Ethynyl-4-iodobenzene in Pharmaceutical Scaffold Assembly

Executive Summary

1-Ethynyl-4-iodobenzene (p-iodophenylacetylene) is a high-value bifunctional building block in pharmaceutical synthesis. Its structural utility lies in its "Janus-faced" reactivity: it possesses a terminal alkyne capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry) or nucleophilic attack, and an aryl iodide primed for palladium-catalyzed oxidative addition (Sonogashira, Suzuki, Heck).

This application note details the Sequential Orthogonal Functionalization strategy. Unlike standard reagents, 1-ethynyl-4-iodobenzene presents a unique challenge: the risk of "Head-to-Tail" self-polymerization during metal catalysis. This guide provides a validated workflow to circumvent polymerization, prioritizing the chemoselective formation of triazole bioisosteres followed by C-C bond extension.

Chemical Profile & Handling

-

Structure: I-C₆H₄-C≡CH

-

Physical State: Yellow crystalline solid or liquid (low melting point: 68–69 °C).

-

Stability Warning:

-

Light Sensitivity: Aryl iodides are prone to photo-deiodination. Store in amber vials.

-

Polymerization: The molecule contains both the catalyst initiation site (Ar-I) and the propagation site (C≡CH) for Pd-catalyzed polymerization. Avoid storing with trace metal contaminants.

-

Strategic Workflow: The "Click-First" Approach

To maximize yield and purity, we recommend a sequential approach. Attempting Pd-catalyzed coupling (e.g., Sonogashira) directly on the unprotected 1-ethynyl-4-iodobenzene often leads to Glaser homocoupling (dimerization) or oligomerization.

The Solution: Exploit the orthogonality of the alkyne toward Copper(I) and the Aryl Iodide toward Palladium(0).

Step 1: Functionalize the alkyne via CuAAC (Click Chemistry).[6][7] The Aryl Iodide remains inert. Step 2: Utilize the preserved Aryl Iodide for cross-coupling (Suzuki/Sonogashira) to attach the second pharmacophore.

Visualizing the Pathway

Figure 1: The "Click-First" strategy ensures the reactive Aryl Iodide is preserved for the final assembly step, preventing self-polymerization.

Detailed Protocols

Protocol A: Chemoselective CuAAC (Click Reaction)

Objective: Synthesize a 1,2,3-triazole derivative while maintaining the integrity of the C-I bond.

Reagents:

-

1-Ethynyl-4-iodobenzene (1.0 equiv)

-

Azide derivative (R-N₃) (1.05 equiv)

-

CuSO₄[8]·5H₂O (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

-

Dissolution: In a reaction vial, dissolve 1-ethynyl-4-iodobenzene (1 mmol, 228 mg) and the organic azide (1.05 mmol) in 4 mL of t-BuOH.

-

Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (20 mg in 2 mL H₂O). Add CuSO₄[8]·5H₂O (12.5 mg in 0.5 mL H₂O) to the ascorbate solution. The mixture should turn yellow (reduction to Cu(I)).

-

Initiation: Add the Cu(I) solution to the organic phase. Cap the vial and stir vigorously at room temperature (25 °C) for 12–16 hours.

-

Note: The biphasic nature often accelerates the reaction "on water."

-

-

Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: The triazole product often precipitates. If not, dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexane/EtOAc).

Validation Point:

-

¹H NMR: Disappearance of the alkyne proton singlet (~3.1 ppm). Appearance of the triazole proton singlet (~8.0–8.5 ppm).

-

Integrity Check: The aromatic region must show the characteristic AA'BB' pattern of the p-substituted aryl iodide, confirming the iodine was not reduced.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: React the iodinated intermediate (from Protocol A) with a boronic acid to extend the scaffold.

Reagents:

-

Iodo-triazole intermediate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Charging: Add the Iodo-triazole (1 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg).

-

Solvent/Base: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).

-

Reaction: Seal and heat to 80 °C for 4–6 hours.

-

Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[9]

Technical Analysis: Why This Pathway?

The choice of order is dictated by the reactivity hierarchy of the functional groups.

| Functional Group | Reactivity (Click Conditions) | Reactivity (Pd Conditions) | Risk Factor |

| Alkyne (-C≡CH) | High (Specific) | High (Side Rxn) | Prone to Glaser Homocoupling (dimerization) if O₂/Cu present. |

| Aryl Iodide (-I) | Inert | High (Specific) | Prone to Oxidative Addition. If used first, the free alkyne may interfere with Pd. |

Troubleshooting the "Forbidden" Reaction (Direct Sonogashira): If you must perform a Sonogashira coupling on 1-ethynyl-4-iodobenzene (e.g., to couple the alkyne end to another aryl halide), you face a competition between the external Ar-X and the internal Ar-I.

-

Observation: Formation of insoluble yellow/brown precipitate.

-

Cause: Oligomerization of 1-ethynyl-4-iodobenzene (Head-to-Tail coupling).

-

Mitigation: Use a Copper-Free Sonogashira variant (Pd/Ag or Pd-only with amine ligands) to suppress the formation of the copper acetylide, which is the species most prone to homocoupling [1].

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[6][10] Chemical Reviews.

-

Sigma-Aldrich. (n.d.).[9] 1-Ethynyl-4-iodobenzene Product & Safety Data.

-

Liang, Y., et al. (2011). Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) in Water. Organic Chemistry Portal.

-

PubChem. (n.d.). 1-Ethynyl-4-iodobenzene Compound Summary.

Sources

- 1. chemscene.com [chemscene.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. 766-99-4|1-Ethynyl-4-iodobenzene|BLD Pharm [bldpharm.com]

- 4. 1-Ethynyl-4-iodo-benzene 95% | CAS: 766-99-4 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Click Chemistry [organic-chemistry.org]

Application Note: Precision Cross-Coupling of 1-Ethynyl-4-iodobenzene

Abstract & Strategic Significance

1-Ethynyl-4-iodobenzene (CAS: 766-99-4) is a "Janus" building block in organic electronics and medicinal chemistry.[1] Possessing both a nucleophilic terminal alkyne and an electrophilic aryl iodide, it serves as the linchpin for constructing Oligo(phenylene ethynylene)s (OPEs), molecular wires, and conjugated liquid crystals.

However, this bifunctionality presents a critical chemoselectivity challenge. In a standard Sonogashira environment, the molecule is prone to Head-to-Tail Polymerization (self-reaction) or Glaser Homocoupling . This guide details the experimental protocols required to suppress these side reactions and achieve high-fidelity cross-coupling at the C–I terminus.

Chemical Profile & Critical Design Parameters

The Chemoselectivity Paradox

The primary challenge is differentiating the reactivity of the external partner from the substrate itself.

-

Target Reaction: Oxidative addition of Pd(0) into the C–I bond of 1-ethynyl-4-iodobenzene, followed by transmetallation with a partner alkyne.

-

Competitor Reaction: The terminal alkyne of 1-ethynyl-4-iodobenzene enters the copper cycle, acting as the nucleophile against its own iodide (Polymerization).

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Mechanistic Rationale |

| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. The bulky phosphine ligands stabilize the Pd(0) species. |

| Co-Catalyst | CuI (1-2 mol%) | Keep loading low. High Cu concentration accelerates the formation of copper acetylides, increasing the risk of Glaser homocoupling. |

| Base/Solvent | TEA/THF or DIPA/Toluene | Triethylamine (TEA) or Diisopropylamine (DIPA) acts as both base and ligand. Anhydrous THF ensures solubility of the intermediate Pd-complexes. |

| Atmosphere | Argon (Strict) | Oxygen promotes Glaser coupling (alkyne dimerization). Degassing is non-negotiable. |

| Addition Mode | Inverse/Slow Addition | To couple the Iodide end selectively, the 1-ethynyl-4-iodobenzene must be the limiting reagent in the solution to prevent self-polymerization. |

Mechanism of Action

Understanding the dual catalytic cycles is essential for troubleshooting. The Copper cycle activates the alkyne, while the Palladium cycle activates the aryl iodide.

Figure 1: The synergistic Pd/Cu catalytic cycles. Note the critical intersection at Transmetallation. Oxygen leaks lead to Glaser coupling (Red Dotted), while high substrate concentration leads to Polymerization.

Experimental Protocol: Chemoselective Coupling

Objective: Coupling 1-ethynyl-4-iodobenzene (as the Aryl Iodide) with Phenylacetylene (as the Alkyne Partner).

Reagents & Setup

-

Substrate: 1-Ethynyl-4-iodobenzene (1.0 equiv, 228 mg for 1 mmol scale).

-

Partner: Phenylacetylene (1.2 equiv). Excess is used to ensure the Pd species finds the partner alkyne faster than the substrate alkyne.

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.03 equiv).

-

Co-Catalyst: CuI (0.015 equiv).

-

Solvent: Anhydrous THF (degassed).

-

Base: Triethylamine (degassed).

Step-by-Step Methodology

Step 1: The Inert Environment (Crucial)

-

Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).

-

Degassing: Prepare a mixture of THF/TEA (3:1 ratio). Sparge with Argon for 20 minutes using a dispersion tube. Note: Freeze-Pump-Thaw is superior if available.

Step 2: Catalyst Pre-loading

-

Under Argon counter-flow, add Pd(PPh₃)₂Cl₂ (21 mg) and CuI (3 mg) to the Schlenk flask.

-

Add the partner alkyne (Phenylacetylene, 1.2 mmol) and 5 mL of the degassed solvent mixture.

-

Stir for 5 minutes. The solution should turn yellow/brown but remain clear. Turbidity indicates poor solubility or oxidation.

Step 3: Controlled Addition (The "Slow Feed")

-

Dissolve 1-ethynyl-4-iodobenzene (1.0 mmol) in 5 mL of degassed THF in a separate syringe or dropping funnel.

-

Dropwise Addition: Add the substrate solution to the reaction flask over 30–60 minutes at Room Temperature (RT).

-

Why? Keeping the concentration of the aryl iodide low relative to the partner alkyne minimizes the probability of the substrate reacting with itself.

-

Step 4: Reaction & Monitoring

-

Stir at RT for 4–12 hours.

-

TLC Monitoring: Check for the disappearance of the starting iodide (Rf ~0.6 in Hexane) and the appearance of the fluorescent cross-coupled product.

-

Warning: If a spot appears at the baseline or very high Rf (blue fluorescence), it may be the homocoupled diyne (Glaser product).

-

Step 5: Workup

-

Quench with saturated NH₄Cl solution (removes copper salts).

-

Extract with Ethyl Acetate (3x).

-

Wash organics with Brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Flash Column Chromatography (Silica Gel). Elute with Hexanes/DCM gradient. The cross-coupled product is usually less polar than the Glaser dimer.

Troubleshooting & Optimization (Self-Validating System)

Use this logic tree to validate your results:

| Observation | Root Cause | Corrective Action |

| Product is a mixture of oligomers | Substrate concentration too high. | Use Slow Addition (syringe pump) of the aryl iodide. Increase equivalents of the partner alkyne (1.5 eq). |

| Formation of symmetrical diyne (Glaser) | Oxygen ingress.[3] | Check Schlenk seals. Re-degas solvents.[2] Add a reducing agent like Sodium Ascorbate (if using aqueous/DMSO conditions). |

| Reaction stalls (Black Precipitate) | Pd "Black" formation (Catalyst death). | Oxygen poisoning or insufficient ligand. Add excess PPh₃ (5-10 mol%) to stabilize Pd. |

| Low Yield | Incomplete Transmetallation. | Increase reaction temperature to 40-50°C. Switch base to DIPA or Piperidine. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the separation of the substrate addition to control chemoselectivity.

Safety & Handling

-

Explosive Potential: Terminal alkynes can form copper acetylides. While catalytic amounts are used here, never allow the reaction mixture to dry out completely before quenching with acid/NH₄Cl. Dry copper acetylides are shock-sensitive explosives.

-

Stability: 1-Ethynyl-4-iodobenzene is light-sensitive. Store in amber vials at 2-8°C.

-

Toxicity: Handle in a fume hood. Aryl iodides are potential alkylating agents.

References

-

Sonogashira Coupling Mechanism & Scope

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Glaser Coupling Prevention

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[4] Angewandte Chemie International Edition, 39(15), 2632-2657.

-

-

Handling of 1-Ethynyl-4-iodobenzene

-

Sigma-Aldrich Product Specification & SDS (CAS 766-99-4).

-

Sources

Catalyst Selection for 1-Ethynyl-4-iodobenzene Reactions: An Application Guide for Researchers